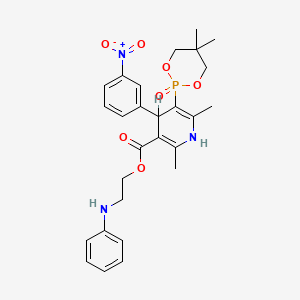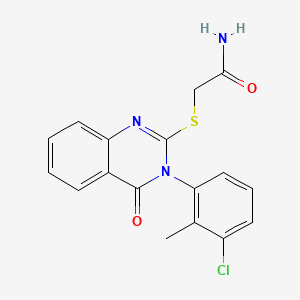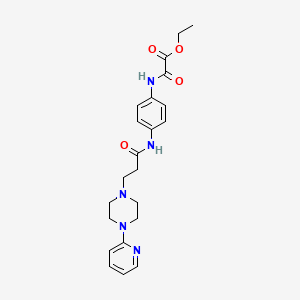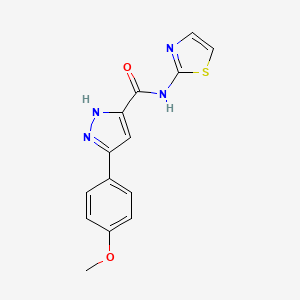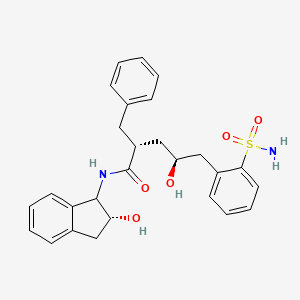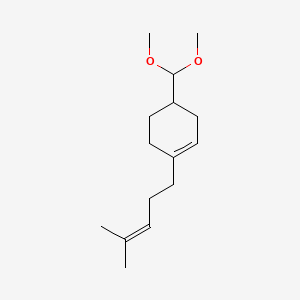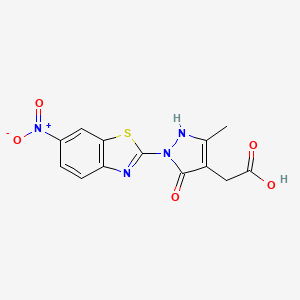
5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and acetic acid groups, along with a nitrobenzothiazole moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This might involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the benzothiazole moiety: This could be achieved through a coupling reaction, possibly using a nitrobenzothiazole derivative.
Functional group modifications: Hydroxylation, methylation, and acetic acid group introduction might be carried out through standard organic reactions such as oxidation, alkylation, and esterification.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the hydroxy and methyl groups.
Reduction: The nitro group could be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions could occur, particularly on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, etc.
Major Products
Oxidation products: Could include carboxylic acids or ketones.
Reduction products: Amines or hydroxylamines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Study of reaction mechanisms: Understanding how different functional groups interact.
Biology and Medicine
Pharmacological research: Potential as a drug candidate due to its unique structure.
Biological assays: Testing its activity against various biological targets.
Industry
Material science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Could affect signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3-methyl-1H-pyrazole-4-acetic acid: Lacks the benzothiazole moiety.
1-(6-Nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid: Lacks the hydroxy and methyl groups.
Uniqueness
Structural complexity: The combination of functional groups and the benzothiazole ring makes it unique.
Potential activities: The specific arrangement of functional groups could confer unique biological or chemical properties.
Properties
CAS No. |
84968-81-0 |
|---|---|
Molecular Formula |
C13H10N4O5S |
Molecular Weight |
334.31 g/mol |
IUPAC Name |
2-[5-methyl-2-(6-nitro-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O5S/c1-6-8(5-11(18)19)12(20)16(15-6)13-14-9-3-2-7(17(21)22)4-10(9)23-13/h2-4,15H,5H2,1H3,(H,18,19) |
InChI Key |
IWAIQFVXTQHMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
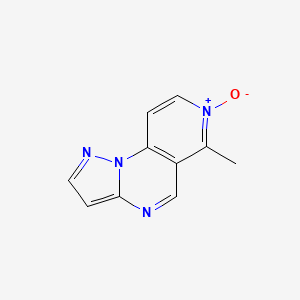

![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)

